molecular formula C8H7BrO2 B045424 3-Bromo-4-methoxybenzaldehyde CAS No. 34841-06-0

3-Bromo-4-methoxybenzaldehyde

Cat. No.: B045424
CAS No.: 34841-06-0
M. Wt: 215.04 g/mol
InChI Key: QMPNFQLVIGPNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxybenzaldehyde can be synthesized through the bromination of 4-methoxybenzaldehyde. One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent under solvent-free conditions . The reaction typically proceeds at room temperature, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-methoxybenzaldehyde.

    Oxidation: 3-Bromo-4-methoxybenzoic acid.

    Reduction: 3-Bromo-4-methoxybenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-methoxybenzaldehyde serves as a precursor in the synthesis of bioactive compounds, including potential drug candidates. It has been utilized in:

  • Anticancer Drug Development : Derivatives of this compound have shown promising anticancer properties by inhibiting key enzymes involved in cancer progression .
  • Synthesis of Benzothiazoles : It is used to synthesize compounds like 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole, which exhibit selective inhibitory activity against various cancer cell lines .

Organic Synthesis

The compound is a valuable intermediate in organic synthesis, particularly in:

  • Asymmetric Synthesis : It has been used in Mukaiyama aldol reactions to create β-hydroxy-α-amino acid derivatives .
  • Total Synthesis of Natural Products : The compound has been involved in the total synthesis of complex natural products such as engelhardione .

Chemical Biology

Research indicates that this compound can modulate biological pathways, making it useful in:

  • Enzyme Inhibition Studies : It has been studied for its interactions with enzymes such as xanthine oxidase, where structural modifications significantly influence inhibitory activity .
  • Cellular Pathway Modulation : Compounds with similar structures have shown potential in influencing apoptosis and cell proliferation pathways .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer drug synthesis; benzothiazole derivatives
Organic SynthesisAsymmetric synthesis; total synthesis of natural products
Chemical BiologyEnzyme inhibition; cellular pathway modulation

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of benzaldehyde containing the methoxy and bromo groups exhibited enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways, showcasing the therapeutic potential of this compound derivatives .

Case Study 2: Enzyme Interaction

Research focused on substituted benzaldehydes revealed that introducing hydroxyl groups at specific positions significantly increased inhibitory activity against xanthine oxidase. This highlights the importance of structural modifications on biological efficacy and the potential utility of this compound as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzaldehyde largely depends on its role in specific chemical reactions. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the aldehyde group undergoes transformation through electron transfer processes .

Comparison with Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Bromo-3-methoxybenzaldehyde: Similar structure but with the bromine and methoxy groups swapped.

    3-Bromo-4-methoxybenzoic acid: The oxidized form of 3-Bromo-4-methoxybenzaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups on the benzene ring allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromo-4-methoxybenzaldehyde (CAS Number: 34841-06-0) is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a bromine atom and a methoxy group on the benzene ring. This article delves into the biological activity of this compound, highlighting its potential as an antioxidant, anticancer agent, and its role in various biochemical pathways.

Structural Characteristics

The molecular structure of this compound includes:

  • Bromine atom : An electron-withdrawing group that enhances the electrophilicity of the aromatic ring.
  • Methoxy group : An electron-donating group that increases the overall electron density on the ring, leading to varied reactivity in chemical reactions.

These functional groups contribute to the compound's biological properties by influencing its interaction with biological targets.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. A study indicated that derivatives of bromophenol compounds, including this aldehyde, ameliorated oxidative damage in HaCaT keratinocytes induced by hydrogen peroxide (H₂O₂). The compounds were found to enhance the expression of antioxidant proteins such as TrxR1 and HO-1, which play crucial roles in cellular defense against oxidative stress .

Table 1: Antioxidant Activity Assessment

CompoundConcentration (µM)ROS Level Reduction (%)
This compound545
3-Bromo-6-methoxyphenol1060
Ascorbic Acid (Control)1075

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit cell viability and induce apoptosis in leukemia K562 cells without affecting cell cycle distribution. The mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways .

Case Study: Cytotoxicity Against K562 Cells

In a controlled experiment, K562 cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against certain types of cancer.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
108510
257030
505060

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Oxidative Stress Modulation : The compound's antioxidant properties help mitigate oxidative stress by enhancing the expression of key antioxidant enzymes.
  • Apoptosis Induction : By increasing reactive oxygen species (ROS) levels within cancer cells, it triggers apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation, although further research is needed to elucidate these mechanisms fully .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 3-Bromo-4-methoxybenzaldehyde in laboratory settings?

Methodological Answer:

  • Eye/Skin Protection: Wear chemical-resistant gloves and safety goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap and water immediately .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • First Aid: For ingestion, rinse the mouth (if conscious) and seek medical attention. Contaminated clothing must be removed and washed before reuse .
  • Waste Disposal: Segregate waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

Q. What are the common synthetic routes for this compound?

Methodological Answer:

  • Direct Bromination: Bromination of 4-methoxybenzaldehyde using Br₂ in the presence of FeCl₃ as a catalyst, with careful control of stoichiometry to avoid over-bromination.
  • Cross-Coupling Reactions: Use in palladium-catalyzed reactions (e.g., Suzuki-Miyaura) where the bromine acts as a leaving group. For example, in fluoralkylation reactions, FeCl₂ and KTFA (potassium trifluoroacetate) in DMF at 140°C yield trifluoromethylated products .
  • Derivatization: Functionalization via nucleophilic substitution or oxidation of intermediates like 4-methoxybenzyl alcohol.

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Selection: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to balance reactivity and stability. Evidence suggests FeCl₂ improves yields in fluoralkylation by facilitating radical pathways .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aryl halides but may require higher temperatures (140°C in DMF for 61% yield) .
  • Additives: Use KTFA to stabilize intermediates and reduce side reactions.
  • Temperature/Time: Monitor reaction progress via TLC or GC-MS; optimize heating duration (e.g., 16 hours) to maximize conversion without decomposition .

Q. How to resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation: Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, perform single-crystal X-ray diffraction (as in , with R factor = 0.054).
  • Data Consistency Checks: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). Discrepancies in aromatic proton shifts may arise from solvent effects or polymorphism.
  • Contamination Analysis: Use HPLC to rule out impurities. For example, residual DMF in samples can obscure carbonyl peaks in IR .

Q. What factors influence the regioselectivity of nucleophilic substitution reactions on this compound?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing bromine at position 3 deactivates the ring, directing nucleophiles to the para position relative to the methoxy group (position 4).
  • Steric Hindrance: Bulkier nucleophiles (e.g., tert-butoxide) may favor substitution at less hindered positions. Compare with 3-Bromo-4-hydroxybenzaldehyde (mp 125°C ), where hydrogen bonding alters reactivity.
  • Solvent Polarity: Polar solvents stabilize transition states for SNAr (nucleophilic aromatic substitution), enhancing selectivity for the methoxy-adjacent site .

Q. Data Contradiction Analysis

Q. How to interpret conflicting yields in fluoralkylation reactions using this compound?

Methodological Answer:

  • Case Study: In , a 61% yield was achieved using FeCl₂/KTFA, while analogous reactions without FeCl₂ yielded 20%.
  • Root Cause Analysis: Trace oxygen or moisture may deactivate catalysts. Replicate reactions under inert atmospheres (N₂/Ar) and use molecular sieves.
  • Parameter Screening: Systematically vary FeCl₂ loading (10–50 mol%) to identify optimal stoichiometry.
  • Mechanistic Probes: Use radical traps (e.g., TEMPO) to test if the reaction proceeds via a radical pathway, which FeCl₂ may facilitate .

Q. Structural and Mechanistic Insights

Q. How does the methoxy group influence the reactivity of this compound in comparison to its hydroxy analogs?

Methodological Answer:

  • Electron Donation: The methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. Contrast with 3-Bromo-4-hydroxybenzaldehyde, where the –OH group increases acidity and hydrogen-bonding interactions .
  • Thermal Stability: Methoxy derivatives generally exhibit higher thermal stability (e.g., mp 125°C for 3-Bromo-4-hydroxybenzaldehyde vs. lower mp for methoxy analogs).

Properties

IUPAC Name

3-bromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPNFQLVIGPNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188392
Record name 3-Bromo-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34841-06-0
Record name 3-Bromo-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34841-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-p-anisaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34841-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-p-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BROMO-P-ANISALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGS4ZD7JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Bromosalicylaldehyde (25 g, 124 mmol) was dissolved in acetone (300 ml) and anhydrous potassium carbonate (17.2 g, 124 mmol) was added. The mixture was heated and dimethyl sulfate (15.7 g, 124 mmol) was dropwise added over 45 min with gentle reflux. After the dropwise addition, the mixture was refluxed for 1 hr and cooled. Acetone was evaporated under reduced pressure. Toluene and water were added to the residue and the toluene layer was separated. The aqueous layer was extracted with toluene. The combined organic layer was washed with water and dried over anhydrous sodium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure to give the objective compound (27.3 g, quantitative) as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-methoxybenzaldehyde
Reactant of Route 4
3-Bromo-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-methoxybenzaldehyde
Reactant of Route 6
3-Bromo-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.